molecular formula C12H16O3 B8630372 4-Propoxyphenyl glycidyl ether

4-Propoxyphenyl glycidyl ether

Cat. No.: B8630372
M. Wt: 208.25 g/mol
InChI Key: GUZXNTWZQHTMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxyphenyl glycidyl ether is a mono-functional glycidyl ether that serves as a versatile building block and reactive diluent in advanced materials research. Its molecular structure incorporates both an epoxy ring, known for its high reactivity, and a 4-propoxy phenyl group, which influences the properties of the final synthesized material. A primary research application of this compound is in the formulation and modification of epoxy resin systems. Similar glycidyl ethers, such as phenyl glycidyl ether (PGE), are extensively used to reduce the viscosity of epoxy resins, thereby improving their processability for coatings, sealants, adhesives, and composites . The incorporation of a glycidyl ether diluent allows researchers to fine-tune the mechanical properties and microstructure of the cured epoxy network . The propoxy chain in this compound may be investigated for its potential to modify hydrophobicity and flexibility compared to shorter-chain analogs. Furthermore, this compound is highly valuable in polymer chemistry, particularly in the synthesis of polyethers via anionic ring-opening polymerization (AROP) . Its epoxide functionality readily undergoes ring-opening reactions, allowing it to be copolymerized with other monomers like ethylene oxide (EO) to create custom copolyethers with tailored properties . Researchers can leverage its living polymerization characteristics to design polymers with controlled molecular weights and narrow dispersity for specialized applications. The synthesis of glycidyl ethers like this one typically follows well-established routes, most commonly the reaction of the corresponding alcohol (e.g., 4-propoxy phenol) with epichlorohydrin (ECH) in the presence of a base catalyst . This glycidyl ether is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[(4-propoxyphenoxy)methyl]oxirane

InChI

InChI=1S/C12H16O3/c1-2-7-13-10-3-5-11(6-4-10)14-8-12-9-15-12/h3-6,12H,2,7-9H2,1H3

InChI Key

GUZXNTWZQHTMJJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

Synthetic Methodologies for 4 Propoxyphenyl Glycidyl Ether and Analogous Aryl Glycidyl Ethers

Conventional Synthetic Pathways

Traditional methods for synthesizing aryl glycidyl (B131873) ethers have been widely used due to their reliability and established protocols. These pathways typically involve the reaction of a phenolic precursor with epichlorohydrin (B41342), followed by a dehydrohalogenation step.

Reaction of Phenolic Precursors with Epichlorohydrin

The most common route to 4-propoxyphenyl glycidyl ether involves the reaction of 4-propoxyphenol (B92817) with epichlorohydrin. evitachem.com This reaction is a specific example of the broader class of Williamson ether synthesis. In this process, the phenolic hydroxyl group, typically deprotonated by a base to form a more nucleophilic phenoxide, attacks the electrophilic carbon of the epoxide ring in epichlorohydrin. This initial reaction results in the formation of a halohydrin ether intermediate.

The reaction is often catalyzed by a Lewis acid, such as tin(IV) chloride, to enhance the reactivity of the epichlorohydrin. chalmers.se The choice of base is critical, with alkali metal hydroxides like sodium hydroxide (B78521) being frequently employed. google.comjustia.com The reaction temperature can range from room temperature to the reflux temperature of the reaction mixture, and the reaction times can vary from a few hours to over a day, depending on the specific reactants and conditions. google.com

A general representation of this reaction is the coupling of a mono or polyhydric phenol (B47542) with an epihalohydrin in the presence of a catalyst to produce a halohydrin ether. justia.com This intermediate is then typically converted to the final glycidyl ether without isolation. google.com

Dehydrohalogenation Routes for Halohydrin Ethers

The halohydrin ether formed in the initial step is subsequently converted to the glycidyl ether through dehydrohalogenation. This is an intramolecular cyclization reaction where a base is used to remove a proton from the hydroxyl group and a halide ion is eliminated, leading to the formation of the epoxide ring.

Advanced and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced and green approaches for the production of glycidyl ethers, focusing on reducing solvent waste, improving catalyst efficiency, and maximizing atom economy.

Solvent-Free Reaction Systems

A significant advancement in the synthesis of glycidyl ethers is the development of solvent-free reaction systems. chalmers.se These methods eliminate the need for organic solvents, which are often hazardous and contribute to environmental pollution. chalmers.segoogle.com In a solvent-free approach, the reaction between a fatty alcohol (or phenol) and epichlorohydrin is carried out using a solid base and a phase-transfer catalyst. evitachem.comchalmers.se

This approach offers several advantages, including easier separation of the solid by-products (like sodium chloride) through simple filtration, increased reactor productivity due to the absence of solvent volume, and potentially higher yields. google.comresearchgate.net Microwave-assisted synthesis is another solvent-free technique that has been shown to accelerate the ring-opening reactions of phenyl glycidyl ether with various nucleophiles, offering rapid and efficient adduct formation. mdpi.com

Phase-Transfer Catalysis in Glycidyl Ether Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool in the synthesis of aryl glycidyl ethers, particularly in systems with immiscible reactants, such as an aqueous base and an organic substrate. phasetransfercatalysis.comd-nb.info PTC facilitates the transfer of the deprotonated phenoxide from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. phasetransfercatalysis.comd-nb.info

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride, are commonly used as phase-transfer catalysts. justia.comresearchgate.netphasetransfercatalysis.com The use of PTC can lead to faster reaction rates, milder reaction conditions, and improved yields compared to traditional methods. tandfonline.com Solid-liquid phase-transfer catalysis, where a solid base like potassium carbonate is used with a PTC, has also been shown to be an effective method for synthesizing aryl glycidyl ethers with high yields and shorter reaction times. tandfonline.com This method avoids the issues associated with aqueous bases, such as the unfavorable effects of by-product water. tandfonline.com

Atom-Efficient Synthesis Strategies

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the synthesis into the final product. In the context of glycidyl ether synthesis, atom-efficient strategies aim to minimize the formation of by-products.

One approach to improving atom economy is the direct reaction of an alcohol with an epoxy compound, such as an optically active epichlorohydrin or glycidyl sulfonate, in the presence of a fluoride (B91410) salt. google.com This method can proceed with high yield and without significant racemization when optically active starting materials are used. google.com

Another strategy involves the use of biocatalysts, such as halohydrin dehalogenases. researchgate.netresearchgate.net These enzymes can catalyze the stereoselective dehalogenation of halohydrins to form chiral epoxides, which are valuable intermediates. researchgate.netresearchgate.net While this field is still developing for aryl glycidyl ethers, it holds promise for highly selective and environmentally friendly synthetic routes.

Research Findings on Synthetic Methodologies

Synthetic ApproachKey FeaturesTypical ReagentsAdvantages
Conventional Pathway Two-step process: addition and dehydrohalogenation.Phenol, Epichlorohydrin, Lewis Acid (e.g., SnCl₄), Base (e.g., NaOH). chalmers.segoogle.comWell-established, reliable for various substrates.
Solvent-Free Synthesis Reaction conducted without organic solvents.Fatty Alcohol/Phenol, Epichlorohydrin, Solid Base, Phase-Transfer Catalyst. evitachem.comchalmers.seReduced waste, easier product purification, increased productivity. google.comresearchgate.net
Phase-Transfer Catalysis Facilitates reaction between immiscible phases.Phenol, Epichlorohydrin, Aqueous/Solid Base, Quaternary Ammonium Salt (e.g., TBAB). researchgate.netphasetransfercatalysis.comtandfonline.comFaster reactions, milder conditions, improved yields. tandfonline.com
Atom-Efficient Methods Maximizes incorporation of starting materials into the product.Alcohol, Optically Active Epoxy Compound, Fluoride Salt. google.comHigh yields, retention of stereochemistry, reduced by-products. google.com

Epoxidation of Aryl Allyl Ethers

The conversion of aryl allyl ethers to the corresponding glycidyl ethers is a direct and common synthetic approach. This transformation is an epoxidation reaction, where the alkene functional group (the allyl group) is oxidized to form an epoxide ring. The general precursor to this compound in this method would be 4-propoxyphenyl allyl ether.

The process involves treating the aryl allyl ether with a suitable oxidizing agent. Various oxidants have been employed for this purpose, including peroxy acids (like peracetic acid), hydrogen peroxide, and organic hydroperoxides. google.commt.com The choice of oxidant and catalyst system is crucial for achieving high yields and selectivity.

A notable method involves the use of an inorganic or organic hydroperoxide oxidant in the presence of a transition metal complex catalyst. google.com This process has been shown to successfully epoxidize aryl allyl ethers with high epoxidation yields, often exceeding 70% and sometimes reaching over 90%. The selectivity for the hydroperoxide consumption is also typically high, in the range of 70% to 90%. google.com The reaction scheme can be generalized as follows:

Ar-O-CH₂-CH=CH₂ + [Oxidant] --(Catalyst)--> Ar-O-CH₂-CH(O)CH₂

For instance, the epoxidation of allyl-glycidyl ether (AGE) has been studied using aqueous hydrogen peroxide as the oxidizing agent and a mesoporous titanium silicate (B1173343) (Ti-SBA-15) as a heterogeneous catalyst. researchgate.net In these studies, various parameters such as temperature, reactant molar ratios, solvent concentration, and catalyst content were optimized. Under favorable conditions (80°C, AGE/H₂O₂ molar ratio of 5:1, 30 wt% methanol, 3 wt% catalyst), the conversion of allyl-glycidyl ether reached 13.9 mol%, with a hydrogen peroxide conversion efficiency of 89.9 mol%. researchgate.net

Another established method for epoxidation is the halohydrin synthesis pathway. This involves the reaction of the alkene with a halogen (like chlorine or bromine) in the presence of water to form a halohydrin intermediate. This intermediate is then treated with a base, leading to an intramolecular nucleophilic substitution that forms the epoxide ring. mt.com

The efficiency of the epoxidation of aryl allyl ethers can be influenced by the structure of the aromatic ring. It has been observed that having substituent groups at the ortho position to the allyl ether group can significantly increase the conversion, epoxidation yield, and selectivity of the reaction. google.com

Asymmetric Synthesis and Chiral Resolution of Glycidyl Ethers

This compound possesses a chiral center at the C2 position of the oxirane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-propoxyphenyl glycidyl ether and (S)-4-propoxyphenyl glycidyl ether. For applications where stereochemistry is critical, such as in the synthesis of pharmaceuticals, obtaining a single enantiomer is essential. This is achieved through two main strategies: asymmetric synthesis, which aims to create one enantiomer preferentially, and chiral resolution, which separates a racemic mixture (a 50:50 mix of both enantiomers).

Asymmetric Synthesis

Asymmetric synthesis involves creating the desired chiral molecule directly from an achiral or prochiral precursor using a chiral catalyst or reagent. A landmark method in this field is the Sharpless asymmetric epoxidation, which converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. wikipedia.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral tartrate ester (such as diethyl tartrate), and tert-butyl hydroperoxide as the oxidant. wikipedia.org The specific enantiomer produced depends on the chirality of the tartrate used. Although this method is for allylic alcohols, the resulting chiral epoxy alcohols are versatile precursors for synthesizing chiral glycidyl ethers.

Other asymmetric methods have been developed that are more direct. For example, the enantioselective synthesis of propargylic alcohols, which are valuable intermediates, can be achieved by the direct addition of terminal alkynes to aldehydes using a catalyst system of Zn(OTf)₂ and a chiral ligand like N-methylephedrine. organic-chemistry.org Such building blocks can then be further elaborated into chiral ethers. Syntheses of complex molecules have utilized enantiopure glyceryl glycidyl ether synthons, derived from precursors like R-solketal and racemic epichlorohydrin, to control stereochemistry. researchgate.netnih.govbohrium.com

Chiral Resolution

Chiral resolution is a widely used technique to separate racemic mixtures. Kinetic resolution is a common form, where one enantiomer in the racemate reacts faster with a chiral catalyst or enzyme, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity.

Enzymatic Resolution: Enzymes, particularly hydrolases like lipases and epoxide hydrolases (EHs), are highly effective for the kinetic resolution of racemic epoxides under mild conditions. researchgate.net

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolytic ring-opening of one epoxide enantiomer to its corresponding diol, leaving the other epoxide enantiomer untouched. For instance, whole cells of Bacillus megaterium have been used to resolve racemic glycidyl (o, m, p)-methylphenyl ethers, yielding enantiopure epoxides with 84-99% enantiomeric excess (ee). nih.gov Interestingly, the selectivity depends on the substrate; the (S)-enantiomer was obtained from ortho- or meta-substituted ethers, while the (R)-epoxide was obtained from the para-substituted ether. nih.gov Similarly, lyophilized cells of Trichosporon loubierii have been employed to resolve various glycidyl aryl ethers, producing the (R)-epoxides with optical purities of 87%–99% ee. researchgate.net

Lipases: Lipases can be used to resolve racemic glycidyl esters through enantioselective hydrolysis. tandfonline.com In a two-step enzymatic resolution of glycidyl butyrate, porcine pancreatic lipase (B570770) (which is S-selective) and Novozym 435 (R-selective) were used to obtain both (R)- and (S)-glycidyl butyrates with >98% ee. researchgate.net

The table below summarizes findings from the enzymatic resolution of various aryl glycidyl ethers and related compounds.

Enzyme/MicroorganismSubstrateProduct (Enantiomer)Yield (%)Enantiomeric Excess (ee, %)Ref
Lipase PS-C(±)-2,3-epoxy propyl benzoate(R)-2,3-epoxy propyl benzoate4795 tandfonline.com
Trichoderma sp. Gc1 (whole cells)(±)-2-((allyloxy)methyl)oxirane(S)-(+)-2-((allyloxy)methyl)oxirane2334 researchtrends.net
Bacillus megaterium(±)-glycidyl p-methylphenyl ether(R)-glycidyl p-methylphenyl ether->99 nih.gov
Trichosporon loubierii ECU1040(±)-glycidyl phenyl ether(R)-glycidyl phenyl ether->99 researchgate.net
Novozym 435(±)-glycidyl butyrate(S)-glycidyl butyrate42>98 researchgate.net

Resolution with Chiral Catalysts: Non-enzymatic chiral catalysts have also been developed for kinetic resolution. Chiral salen-cobalt(III) complexes are particularly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides. lookchem.comresearchgate.net Racemic glycidyl esters have been resolved using a polymer-supported chiral salen cobalt(III) complex, yielding S-glycidyl esters with approximately 96% ee. icm.edu.pl Aminolytic kinetic resolution (AKR) using chiral polymeric Co(III)-salen complexes has also been used to resolve a variety of terminal epoxides and glycidyl ethers, producing enantiopure epoxides (>99% ee) and β-amino alcohols (>99% ee). acs.org This method was successfully applied to the synthesis of the β-blocker (S)-Propranolol. acs.org

Catalyst SystemResolution TypeSubstrateProductEnantiomeric Excess (ee, %)Ref
Chiral polymeric Co(III) salen complexAminolytic Kinetic Resolution (AKR)Terminal epoxides/glycidyl ethersEnantio-pure epoxides>99 acs.org
Polymer supported chiral salen Co(III) complexHydrolytic Kinetic Resolution (HKR)(±)-glycidyl acetate(S)-glycidyl acetate~96 icm.edu.pl
(R,R)-salen Co(III)OAc / waterHydrolytic Kinetic Resolution (HKR)(±)-aryl glycidyl ethersEnantiomerically pure aryl glycidyl etherHigh researchgate.net
Jacobsen's HKR methodHydrolytic Kinetic Resolution (HKR)(±)-benzyl glycidyl ether(S)-benzyl glycidyl ether>99 lookchem.com

Polymerization Science of 4 Propoxyphenyl Glycidyl Ether and Its Derivatives

Homopolymerization Mechanisms

Homopolymerization of 4-propoxyphenyl glycidyl (B131873) ether involves the reaction of the monomer with itself to form a long polymer chain. This can be initiated through different mechanisms, including anionic, cationic, and photo-initiated pathways.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a well-established method for the controlled synthesis of polyethers from epoxide monomers. The process is initiated by a nucleophile, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide. This alkoxide then acts as the new nucleophile, propagating the polymerization by attacking another monomer molecule. This chain-growth mechanism allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

The polymerization is typically initiated by strong bases such as alkali metal hydroxides, alkoxides, or organometallic compounds. The reaction proceeds via a living mechanism in the absence of chain transfer or termination reactions, meaning the polymer chains will continue to grow as long as the monomer is available.

For glycidyl ethers, the nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide ring, leading to a regular head-to-tail polymer structure. Research on functional epoxide monomers similar in structure to 4-propoxyphenyl glycidyl ether, such as 4-methoxyphenyl glycidyl ether, has demonstrated the feasibility of controlled mechanochemical anionic ring-opening polymerization, yielding polyethers with predictable characteristics.

Cationic Polymerization

Cationic ring-opening polymerization of epoxides is initiated by electrophilic species, such as protons or Lewis acids, which activate the oxygen atom of the epoxide ring. This activation makes the carbon atoms of the ring more susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through an oxonium ion intermediate.

This method can be more complex than AROP due to the possibility of side reactions like chain transfer and termination, which can lead to polymers with broader molecular weight distributions. The presence of hydroxyl-containing compounds, including water or alcohols, can act as chain transfer agents, influencing the final molecular weight of the polymer. Studies on phenyl glycidyl ether have shown that alcohols can participate in the cationic polymerization of epoxides, affecting the development of the polymer network.

Photopolymerization Techniques

Photopolymerization involves the use of light to initiate a polymerization reaction. For glycidyl ethers, this is typically achieved through cationic photopolymerization. The process utilizes a photoinitiator that, upon exposure to ultraviolet (UV) light, generates a strong acid. This acid then initiates the cationic ring-opening polymerization of the epoxide groups.

A key advantage of photopolymerization is the spatial and temporal control it offers over the curing process. The polymerization starts only when the formulation is exposed to light and stops shortly after the light source is removed. This technique is widely used in coatings, adhesives, and 3D printing. The kinetics of photopolymerization are influenced by factors such as the type and concentration of the photoinitiator, the intensity of the light source, and the reactivity of the monomer. For some alkyl glycidyl ethers, photopolymerization can exhibit an induction period at room temperature due to the formation of stable secondary oxonium ions, which require a small amount of thermal energy to induce further reaction.

Copolymerization Strategies

Copolymerization involves the polymerization of two or more different monomers. This approach is used to create polymers with properties that are a combination of those of the individual homopolymers, or with entirely new properties.

Ring-Opening Copolymerization (ROCOP) with Cyclic Monomers (e.g., Anhydrides, Carbon Dioxide, Ethylene Oxide)

Ring-opening copolymerization (ROCOP) is a powerful technique for synthesizing polyesters and polycarbonates. In this process, this compound can be copolymerized with cyclic monomers like anhydrides or carbon dioxide.

With Anhydrides: The ROCOP of epoxides and cyclic anhydrides yields polyesters. This reaction is often catalyzed by metal complexes, such as those based on chromium or aluminum. mdpi.comacs.org The resulting polyesters have a strictly alternating structure of epoxide and anhydride units. mdpi.com Research on the copolymerization of phenyl glycidyl ether with phthalic anhydride has demonstrated the production of polyesters with controlled molecular weights and narrow dispersity. mdpi.com

With Carbon Dioxide: The copolymerization of epoxides with carbon dioxide (CO2) is a sustainable method for producing polycarbonates, utilizing CO2 as a renewable C1 feedstock. nih.gov This reaction is typically catalyzed by complexes of metals like zinc or cobalt. The process can lead to the formation of both polycarbonate and polyether linkages, and the selectivity depends on the catalyst and reaction conditions. Studies on the copolymerization of phenyl glycidyl ether with CO2 have been conducted using ionic liquids as catalysts. researchgate.net The carbonate content and the turnover number of the resulting polycarbonate are influenced by the reaction temperature and the structure of the ionic liquid catalyst.

With Ethylene Oxide: Copolymerization of this compound with ethylene oxide would result in the formation of polyether copolymers. Anionic copolymerization of ethylene oxide with other functional glycidyl ethers, such as glycidyl propargyl ether and oleyl glycidyl ether, has been successfully demonstrated. rsc.orgrsc.org These copolymerizations can lead to copolymers with a gradient or block-like structure, depending on the reactivity ratios of the monomers. rsc.org

Below is a table summarizing the copolymerization of phenyl glycidyl ether (a structural analog) with various cyclic monomers.

Comonomer Catalyst System Resulting Polymer Key Findings
Phthalic AnhydrideAmine-bis(phenolate) chromium(III) complexes / DMAPAlternating PolyesterResulting polyesters had Mn up to 20.6 kg mol⁻¹ and narrow dispersity. mdpi.com
Carbon DioxideImidazolium salt ionic liquidsPolycarbonateCarbonate content was affected by the ionic liquid structure and reaction temperature.

Block Copolymer Synthesis (e.g., AB, ABA, ABC Architectures)

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing poly(glycidyl ether) segments can be achieved through sequential polymerization techniques, where one monomer is polymerized first to form a living polymer chain, which then initiates the polymerization of a second monomer.

AB Diblock Copolymers: These can be synthesized by the sequential addition of monomers. For instance, the polymerization of ethylene oxide can be initiated, followed by the addition of a glycidyl ether to grow the second block. This has been demonstrated for the synthesis of amphiphilic block copolymers from oleyl glycidyl ether and ethylene oxide. rsc.org

ABA Triblock Copolymers: These architectures can be synthesized using a bifunctional initiator to grow two blocks of monomer A simultaneously, followed by the addition of monomer B to form the central block. Alternatively, a monofunctional initiator can be used to create an AB diblock copolymer, which is then coupled. Triblock copolymers of ethylene oxide and phenyl glycidyl ether have been synthesized and studied for their micellization and gelation properties. nih.gov

ABC Triblock and more complex architectures: The synthesis of more complex block copolymers, such as ABC or even ABCD, requires careful control over the polymerization sequence and the use of versatile catalytic systems. chemrxiv.orgacs.org For example, switchable catalysts that can selectively polymerize different types of monomers have been used to create multiblock copolymers in a one-pot reaction. chemrxiv.org Research has shown the synthesis of ABCD tetrablock copolymers containing blocks of poly(ethoxy vinyl glycidyl ether), poly(butyl lactone), poly(styrene oxide), and poly(lactide). chemrxiv.org

The table below provides examples of block copolymers synthesized using glycidyl ethers.

Copolymer Architecture Monomers Synthesis Method Reference
ABA TriblockEthylene Oxide, Phenyl Glycidyl EtherSequential Anionic Polymerization nih.gov
AB DiblockOleyl Glycidyl Ether, Ethylene OxideAnionic Ring-Opening Polymerization rsc.org
ABCD TetrablockEthoxy vinyl glycidyl ether, Butyl lactone, Styrene oxide, LactideSwitchable Catalysis for Ring-Opening Polymerization chemrxiv.org

Statistical Copolymerization

Statistical copolymerization is a powerful technique to tailor the properties of polymers by randomly incorporating two or more different monomers into a single polymer chain. In the context of glycidyl ethers, this method allows for the fine-tuning of characteristics such as hydrophilicity, thermal properties, and functionality.

The anionic ring-opening copolymerization of functionalized glycidyl ethers, such as this compound, with other epoxides like ethylene oxide (EO) or other glycidyl ethers, can produce copolymers with a random distribution of monomer units. acs.org The resulting polymer's properties are an average of the constituent homopolymers, dictated by the comonomer feed ratio. For instance, copolymerizing a hydrophobic glycidyl ether with a hydrophilic one can create amphiphilic polymers with controlled solubility. mdpi.com

A critical aspect of statistical copolymerization is the determination of reactivity ratios (r1 and r2) for the comonomers. These ratios describe the relative rate at which a growing polymer chain end adds a monomer of its own type versus the other monomer. Studies on the copolymerization of ethylene oxide (EO) with allyl glycidyl ether (AGE) have determined reactivity ratios of rAGE = 1.31 and rEO = 0.54, indicating that the AGE-terminated chain prefers to add another AGE monomer. acs.org Similarly, for the copolymerization of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE), the reactivity ratios were found to be rEEGE = 1.787 and rEGE = 0.560, showing a favored incorporation of EEGE. rsc.org This data, gathered through techniques like in situ 1H NMR kinetics, is crucial for predicting and controlling the final copolymer microstructure. acs.orgrsc.org While specific reactivity ratios for this compound are not detailed in the available literature, these examples establish the principles that would govern its copolymerization behavior.

Table 1: Reactivity Ratios in Anionic Ring-Opening Copolymerization of Glycidyl Ethers

Comonomer 1 Comonomer 2 r1 r2 Polymer Microstructure
Allyl Glycidyl Ether (AGE) Ethylene Oxide (EO) 1.31 0.54 Random with slight AGE blocking
Ethoxy Ethyl Glycidyl Ether (EEGE) Ethyl Glycidyl Ether (EGE) 1.787 0.560 Weak gradient

Crosslinking and Network Formation

The ability of this compound to form highly crosslinked, three-dimensional networks is fundamental to its application in high-performance thermosetting materials. This transformation from a liquid or solid resin to an insoluble and intractable solid is achieved through a process called curing, which involves reacting the epoxide groups with a suitable hardening agent.

Aromatic Amines: Aromatic amines are widely used curing agents for epoxy resins, imparting excellent thermal and chemical resistance to the final thermoset. threebond.co.jpappliedpoleramic.com The curing mechanism involves the nucleophilic attack of the primary amine's active hydrogens on the epoxide ring, leading to the formation of a secondary amine and a hydroxyl group. appliedpoleramic.com This newly formed secondary amine can then react with another epoxide group, creating a tertiary amine and a second hydroxyl group, thereby building a crosslinked structure. appliedpoleramic.com

The reactivity of aromatic amines is generally lower than that of aliphatic amines, often requiring elevated temperatures to achieve a complete cure. threebond.co.jpresearchgate.net The reaction can be accelerated by the presence of tertiary amines, which act as catalysts. appliedpoleramic.comhanepoxy.net However, side reactions such as etherification (reaction of the hydroxyl groups with epoxides) can also occur, particularly at high temperatures or in the presence of catalysts, influencing the final network structure. appliedpoleramic.com The specific structure of the aromatic amine, such as 4,4'-diaminodiphenylmethane (DDM), significantly impacts the curing kinetics and the properties of the resulting network. nih.gov

Dicyandiamide (DICY): Dicyandiamide is a latent curing agent, meaning it is a solid with very low solubility in epoxy resins at room temperature, providing excellent storage stability. nih.gov Upon heating, typically above its melting point, DICY becomes soluble and reacts with the epoxy groups. The curing mechanism is complex; the reaction can proceed through the four active hydrogens on the amine groups and also involves the nitrile group, which can react with hydroxyl groups to form cyclic structures. nih.govscribd.comchula.ac.th

Due to the high temperatures required for DICY curing, accelerators are often used to lower the curing temperature and time. chula.ac.th Model studies using phenyl glycidyl ether have been instrumental in elucidating the reaction pathways, identifying the formation of tertiary amine structures and subsequent reactions involving the nitrile group to form amide structures. scribd.comrsc.org

The curing of difunctional or multifunctional glycidyl ethers like the derivatives of this compound with hardeners leads to the formation of a robust, three-dimensional thermosetting network. acs.org This network structure is responsible for the material's high stiffness, strength, thermal stability, and chemical resistance. nih.gov

The process begins with the reaction of the epoxy and hardener, leading to chain extension and branching. As the reaction progresses, the molecular weight increases rapidly, and the system reaches a "gel point," where a continuous network is formed throughout the material. Beyond the gel point, the material becomes an insoluble and infusible solid. Further curing (post-curing), often at an elevated temperature, is typically required to complete the reaction of all functional groups and develop the ultimate properties of the thermoset. The final network topology—including crosslink density and chain flexibility—is determined by the chemical structure of the epoxy resin and the curing agent, their stoichiometry, and the curing conditions. arxiv.orgresearchgate.net For instance, incorporating bio-based compounds like zein or vanillyl alcohol-derived epoxies can create sustainable thermosets with enhanced thermomechanical properties, demonstrating the versatility of glycidyl ether chemistry in forming diverse network structures. nih.gov

Polymer Architectures and Microstructure Control

Controlling the architecture and microstructure of polymers derived from this compound is essential for achieving desired material properties. This includes managing the polymer chain length, its distribution, and the spatial arrangement of its constituent atoms.

Achieving control over molecular weight (Mn) and ensuring a narrow molecular weight distribution (low polydispersity index, PDI or Đ) are hallmarks of a controlled polymerization process. For poly(glycidyl ether)s synthesized via anionic ring-opening polymerization (AROP), these parameters can be precisely managed. nih.govyoutube.com

The molecular weight is typically determined by the stoichiometry of the reaction, specifically the monomer-to-initiator ratio. nih.gov By carefully controlling this ratio, polymers with predictable chain lengths can be synthesized. mdpi.com Various initiators, including metal alkoxides and metal-free organic salts like tetra-n-butylammonium acetate, have been successfully used to initiate the controlled polymerization of glycidyl ethers. rsc.orgresearchgate.net

Polydispersity is a measure of the uniformity of chain lengths in a polymer sample. A PDI value close to 1.0 indicates a highly uniform (monodisperse) sample. For poly(glycidyl ether)s, PDIs as low as 1.04–1.19 have been achieved, demonstrating a high degree of control. acs.orgnih.gov One effective technique to reduce polydispersity is the slow addition of the monomer to the initiator solution. This method maintains a low monomer concentration throughout the reaction, minimizing side reactions and promoting uniform chain growth, which has been shown to reduce the PDI of poly(allyl glycidyl ether) from 1.30 down to 1.16. researchgate.net

Table 2: Control of Polydispersity in Poly(glycidyl ether) Synthesis

Polymer Initiator System Polymerization Method Polydispersity Index (Đ)
Poly(allyl glycidyl ether) Potassium alkoxide Bulk Polymerization 1.05 - 1.33
Poly(allyl glycidyl ether) Potassium tert-butoxide Slow Monomer Addition 1.16
Poly(BnGE-stat-EGE) t-Bu-P4 / tBBA Anionic ROP ≤ 1.1
Poly(EO-co-AGE) Potassium alkoxide Anionic ROP 1.04 - 1.19

Stereoregular polymerization allows for control over the tacticity, or the stereochemical arrangement of adjacent chiral centers along the polymer chain. For polymers of substituted glycidyl ethers, which are chiral, this control can lead to materials with unique properties, such as crystallinity and enhanced thermal stability.

Recent advances have demonstrated the synthesis of highly isotactic poly(phenyl glycidyl ether)s through both enantio- and isoselective ring-opening polymerizations (ROPs). researchgate.netresearchgate.net

Enantioselective ROP selectively polymerizes one enantiomer from a racemic monomer mixture, resulting in a single enantiomeric, isotactic polymer.

Isoselective ROP concurrently polymerizes both (R)- and (S)-enantiomers into separate isotactic chains, directly producing a blend of isotactic (R)- and (S)-polymers from a racemic mixture.

Remarkably, the isoselective polymerization of substituted phenyl glycidyl ethers can lead to the in situ formation of a polymer stereocomplex. researchgate.net A stereocomplex is a co-crystal formed between polymer strands of opposite chirality (e.g., isotactic (R)- and (S)-chains). acs.orgnih.gov This stereocomplex formation significantly enhances the material's properties, with studies on poly(phenyl glycidyl ether)s showing an increase in melting temperature of up to 76 °C compared to the enantiopure parent polymers. researchgate.netresearchgate.net The ability to generate these highly ordered structures directly from a racemic monomer mixture represents a significant advancement in controlling polymer microstructure. researchgate.net

Hyperbranched Polyethers

Hyperbranched polymers represent a distinct class of dendritic macromolecules characterized by a three-dimensional, highly branched architecture and a multitude of terminal functional groups. frontiersin.org Unlike perfectly branched dendrimers, hyperbranched polymers are typically synthesized in a one-pot reaction, which, while simpler, results in a more irregular structure. frontiersin.org The synthesis of hyperbranched polyethers, in particular, often utilizes the ring-opening polymerization of functional epoxide monomers, such as glycidyl ethers. frontiersin.orgkinampark.com

While specific research detailing the synthesis of hyperbranched polymers exclusively from this compound is not extensively documented in publicly available literature, the synthesis can be projected based on established methods for analogous aryl glycidyl ether monomers. The primary routes for producing hyperbranched polyethers involve mechanisms such as cationic ring-opening polymerization and proton-transfer polymerization. kinampark.commdpi.com

Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization of glycidol and its derivatives is a well-established method for creating hyperbranched polyether polyols. kinampark.com This process can proceed through two primary mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the context of a substituted glycidyl ether like this compound, which lacks a hydroxyl group, polymerization would likely be initiated using a multifunctional initiator (a core molecule) in an A₂ + B₃ type approach, where 'A₂' could be a diglycidyl ether and 'B₃' a triol, or by using a specific AB₂ monomer that contains both the epoxide ring and a group capable of initiating polymerization. For aryl glycidyl ethers, the incorporation of the monomer can lead to a significant increase in the rigidity and thermal properties of the resulting polymer scaffold. cmu.edu

Proton-Transfer Polymerization

A key method for synthesizing hyperbranched polyethers from monomers containing both an epoxide ring and a hydroxyl group is proton-transfer polymerization. mdpi.com This process involves a propagation step where a proton is transferred to activate the nucleophile for epoxide opening. While this compound itself is an A-B type monomer, it could potentially be used in copolymerization with a branching unit, such as glycidol, to form hyperbranched structures. The random copolymerization of ethylene oxide or propylene oxide with glycidol has been successfully used to create hyperbranched poly(ethylene glycol) (hbPEG) and poly(propylene glycol) (hbPPG), respectively. uni-mainz.de A similar strategy could theoretically be applied using this compound to tailor the properties of the final polymer, such as solubility and thermal characteristics.

General Characteristics and Expected Properties

Based on polymers derived from similar short-chain alkyl and aryl glycidyl ethers, a hyperbranched polyether based on this compound would be expected to exhibit certain properties. Homopolymers of n-propyl glycidyl ether are known to be hydrophobic. nih.gov Therefore, a hyperbranched polymer of this compound would likely also display significant hydrophobic character due to both the propyl and phenyl groups.

Hyperbranched polymers, in general, are known for their lower viscosity and higher solubility compared to their linear analogues of similar molecular weight. kinampark.com The molecular weight, polydispersity (Mw/Mn), and degree of branching are critical parameters that would be determined by the specific synthesis conditions, such as monomer concentration, initiator type, and temperature. For hyperbranched polyethers synthesized via controlled methods like anionic ring-opening multibranching polymerization of other glycidyl ethers, polydispersity values can be relatively low, sometimes below 1.5. cmu.edunih.gov

Due to the lack of specific experimental data in the reviewed literature for the homopolymerization of this compound into a hyperbranched structure, a data table of its specific molecular characteristics cannot be provided. Research on analogous systems, however, provides a strong theoretical framework for how such a synthesis would be approached and the likely properties of the resulting polymer.

Applications in Advanced Materials Science for 4 Propoxyphenyl Glycidyl Ether Derived Polymers

Epoxy Resins and Coatings Technology

Epoxy resins are a significant class of thermosetting polymers widely utilized in coatings, adhesives, and composite materials due to their excellent adhesion, chemical resistance, and mechanical strength. ecoxy.eunih.gov The most common epoxy resins are based on the diglycidyl ether of bisphenol A (DGEBA). ecoxy.eunih.govtripod.com Glycidyl (B131873) ethers, such as 4-propoxyphenyl glycidyl ether, can be used as modifiers or building blocks in epoxy resin formulations. connectchemicals.com The synthesis of glycidyl ethers typically involves the reaction of a hydroxyl-containing compound with epichlorohydrin (B41342) in the presence of a base. tripod.comnih.govacs.org

The properties of the final cured epoxy are influenced by the structure of the epoxy resin, the curing agent, and any additives used. The inclusion of aromatic ethers like the 4-propoxyphenyl group can enhance the thermal and mechanical properties of the resulting epoxy network. Research into bio-based epoxy resins is also an active area, with efforts to replace petroleum-derived components like bisphenol A with renewable alternatives. ecoxy.eunih.govnih.gov Vanillin and phloroglucinol (B13840) are examples of bio-based precursors that have been investigated for the synthesis of new epoxy monomers. ecoxy.eu

PropertyDescriptionRelevance to this compound
Adhesion The ability of the epoxy to bond to various substrates.The ether and phenyl groups can contribute to good adhesion on different surfaces.
Chemical Resistance The ability to withstand exposure to various chemicals without degradation.The crosslinked network structure of cured epoxy resins provides excellent chemical resistance.
Thermal Stability The ability to maintain mechanical properties at elevated temperatures.The aromatic nature of the propoxyphenyl group can enhance the thermal stability of the polymer.
Mechanical Strength The ability to resist deformation and fracture under stress.The rigid structure of the aromatic ring can contribute to high strength and modulus.

Design of Functional Polymeric Materials

The versatility of the glycidyl ether group allows for the synthesis of a wide range of functional polymers through ring-opening polymerization. uni-mainz.de This enables the creation of materials with tailored properties for specific applications.

Amphiphilic polymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments. nih.govuni-bayreuth.demdpi.commdpi.com This dual nature allows them to self-assemble in aqueous solutions into various structures, such as micelles and vesicles, which have applications in drug delivery and as surfactants. nih.gov Thermoresponsive polymers exhibit a change in their physical properties, typically solubility in a solvent, in response to a change in temperature. nih.govnih.govmdpi.comnih.gov Polymers that become insoluble upon heating in water are said to have a lower critical solution temperature (LCST). nih.govnih.gov

Poly(glycidyl ether)s are a class of polymers that can be designed to be both amphiphilic and thermoresponsive. nih.govnih.gov By copolymerizing different glycidyl ether monomers with varying side chains, it is possible to control the hydrophilic-lipophilic balance and the LCST of the resulting polymer. nih.govmpg.denih.gov For example, copolymers of ethyl glycidyl ether and other glycidyl ethers have been shown to exhibit thermoresponsive behavior. nih.govmpg.de The incorporation of the 4-propoxyphenyl group into a poly(glycidyl ether) backbone would introduce a hydrophobic segment, which could be used to create amphiphilic structures or to tune the thermoresponsive properties of the polymer. researchgate.netrsc.org

Biopolymers are polymers produced by living organisms, such as polysaccharides (e.g., cellulose, chitin) and proteins. The modification of these natural polymers is an active area of research to enhance their properties and expand their applications. The epoxide group of glycidyl ethers is highly reactive towards nucleophiles, such as the hydroxyl and amine groups commonly found in biopolymers. nih.gov This reactivity allows for the covalent attachment of the glycidyl ether to the biopolymer, thereby altering its properties. For instance, the hydrophobicity, solubility, and thermal stability of a biopolymer can be modified by functionalization with a glycidyl ether. The use of this compound in this context could impart specific aromatic and hydrophobic characteristics to the modified biopolymer.

Polyethers, polymers containing ether linkages in their main chain, have a wide range of applications due to their chemical stability and tunable properties. nih.govresearchgate.net The synthesis of polyethers from glycidyl ether monomers allows for the incorporation of various functional side chains, leading to materials with specialized properties. uni-mainz.de For example, polyethers with specific hydrophilic and hydrophobic blocks can act as surfactants, which are used in detergents, emulsifiers, and foaming agents. researchgate.net The precise control over the polymer architecture achievable through modern polymerization techniques enables the design of polyethers for advanced applications such as separation media in chromatography, where the interaction between the polymer and the analyte is crucial for effective separation. The 4-propoxyphenyl group, with its defined polarity and potential for pi-pi stacking interactions, could be a valuable component in the design of such specialized polyethers.

Bio-Based Epoxy Material Development

There is a growing interest in developing epoxy materials from renewable resources to reduce the reliance on fossil fuels and to create more sustainable products. ecoxy.eunih.govnih.gov This involves the use of bio-based precursors for both the epoxy resin and the curing agent. Lignin, a complex aromatic polymer found in plants, is a promising source of aromatic compounds that can be converted into epoxy monomers. nih.gov Other natural products, such as vanillin, cardanol, and vegetable oils, are also being explored as feedstocks for bio-based epoxy resins. ecoxy.eunih.govspecificpolymers.com

The development of bio-based glycidyl ethers is a key aspect of this research. By starting with a molecule derived from a natural source and converting it into a glycidyl ether, it is possible to create new bio-based epoxy resins. While this compound itself may not be directly bio-derived, the principles of its synthesis and polymerization are applicable to the development of new bio-based epoxy materials with similar functionalities.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring of Glycidyl Ethers

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 4-Propoxyphenyl glycidyl (B131873) ether, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of 4-Propoxyphenyl glycidyl ether, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons of the propoxy group, the aromatic ring, and the glycidyl ether moiety. Hydrogens on carbons adjacent to an ether oxygen are characteristically shifted downfield to the 3.4-4.5 ppm region. libretexts.org The protons of the oxirane ring in epoxides typically appear in the 2.5-3.5 ppm range. libretexts.org For instance, in ethyl glycidyl ether, the methylene (B1212753) protons of the epoxy group are observed at 2.58 and 2.76 ppm, the methine proton at 3.14 ppm, and the methylene group adjacent to the oxygen at 3.38 and 3.76 ppm. researchgate.net

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Carbons bonded to electronegative oxygen atoms in ethers are deshielded and typically resonate in the 50-90 ppm range. libretexts.orgpdx.edu For example, in butyl glycidyl ether, the carbon atoms of the glycidyl group (CH₂, CH) and the adjacent butoxy group (OCH₂) show characteristic shifts that confirm the structure. researchgate.net

The following table outlines the predicted chemical shifts for this compound, based on data from analogous structures like 1-methoxy-4-propoxybenzene and various glycidyl ethers. chegg.com

Predicted NMR Spectral Data for this compound
Assignment¹H NMR Predicted Chemical Shift (δ, ppm)¹³C NMR Predicted Chemical Shift (δ, ppm)
Propoxy -CH₃~1.0 (triplet)~10-12
Propoxy -CH₂-~1.8 (sextet)~22-24
Propoxy Ar-O-CH₂-~3.9 (triplet)~69-71
Aromatic H (ortho to -OPr)~6.8-6.9 (doublet)~114-116
Aromatic H (ortho to -OCH₂)~6.8-6.9 (doublet)~114-116
Aromatic C (quaternary, -OPr)-~153-155
Aromatic C (quaternary, -OCH₂)-~152-154
Glycidyl Ar-O-CH₂-~3.9-4.2 (multiplet)~68-70
Glycidyl -CH- (oxirane)~3.1-3.3 (multiplet)~50-52
Glycidyl -CH₂ (oxirane)~2.7-2.9 (multiplet)~44-46

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. For this compound, the FT-IR spectrum provides clear evidence of its key structural components. The most characteristic absorption is that of the oxirane (epoxy) ring, which appears around 915 cm⁻¹. scielo.brresearchgate.net The C-H stretching of the terminal oxirane group can also be observed at approximately 3050 cm⁻¹. core.ac.uk

Furthermore, the presence of the aromatic ether linkage is confirmed by strong C-O stretching bands. Phenyl alkyl ethers typically show two distinct absorptions for C-O stretching, one around 1250 cm⁻¹ (asymmetric) and another near 1050 cm⁻¹ (symmetric). libretexts.org Other significant absorptions include aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aliphatic C-H stretching from the propoxy and glycidyl groups just below 3000 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands.

Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Assignment
~3050C-H stretch (epoxy ring)
2850-3000C-H stretch (aliphatic -CH₂, -CH₃)
1500-1600C=C stretch (aromatic ring)
~1250Asymmetric C-O-C stretch (aromatic ether)
~1050Symmetric C-O-C stretch (aromatic ether)
~915C-O stretch (epoxy ring)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aromatic ring in this compound acts as a chromophore, responsible for its absorption in the ultraviolet region. Substituted benzene rings typically exhibit characteristic absorption bands. The presence of alkoxy substituents on the phenyl ring is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. Aromatic epoxy compounds containing chromophoric groups are known to absorb UV radiation. nih.govexpresspolymlett.com For example, epoxy resins containing anthracene structures show distinct absorption peaks around 350-390 nm. nih.govresearchgate.net For this compound, absorptions are anticipated in the 250-300 nm range, which is characteristic of substituted aromatic systems. This technique is particularly useful for quantitative analysis and for monitoring reactions that involve changes to the aromatic system.

Mass spectrometry is a powerful technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When subjected to mass spectrometry, molecules fragment in predictable ways, offering valuable structural clues. chemguide.co.uk

For ethers, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org Another pathway is the cleavage of the carbon-oxygen bond itself. youtube.com For this compound (Molecular Weight: 208.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 208.

Key fragmentation patterns would likely include:

Loss of the glycidyl group (-CH₂CHOCH₂): Cleavage of the ether bond between the aromatic ring and the glycidyl group would result in a fragment corresponding to the 4-propoxyphenoxy radical, leading to a significant ion.

Formation of the glycidyl cation: A fragment at m/z = 57, corresponding to the glycidyl group ([C₃H₅O]⁺).

Formation of the 4-propoxyphenol (B92817) ion: A fragment at m/z = 152.

Cleavage within the propoxy group: Loss of an ethyl radical (-C₂H₅) from the propoxy group.

The following table details the predicted major fragments.

Predicted Mass Spectrometry Fragments for this compound
m/z ValuePredicted Fragment Structure/Identity
208Molecular Ion [M]⁺
151[M - C₃H₅O]⁺ (Loss of glycidyl group)
123[M - C₃H₅O - C₂H₄]⁺ (Loss of glycidyl and ethene from propoxy)
109[C₇H₉O]⁺ (Propoxyphenyl cation)
57[C₃H₅O]⁺ (Glycidyl cation)

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or other components, allowing for its purification and quantification.

GC-MS is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

In this technique, the sample is vaporized and injected into a GC column (e.g., a low polarity silica capillary column), where it is separated from other components based on its boiling point and affinity for the column's stationary phase. arxiv.org As each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the eluting molecules and records their mass spectrum, providing a unique "fingerprint" for identification. arxiv.org This method allows for both the quantification of this compound and its unambiguous identification by comparing its retention time and mass spectrum to that of a known standard. GC-MS is widely used for determining glycidyl esters and related compounds in various matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. When coupled with Mass Spectrometry (MS/MS), it provides a high degree of sensitivity and selectivity, enabling structural elucidation of the separated compounds. For glycidyl ethers such as this compound, these methods are invaluable for purity assessment, reaction monitoring, and analysis of derivatives.

The separation in HPLC is typically achieved using a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a buffer such as ammonium (B1175870) formate) and an organic solvent (like acetonitrile or methanol). dphen1.comresearchgate.net This gradient elution allows for the effective separation of compounds with varying polarities.

Detection can be accomplished using various detectors. A fluorescence detector (FLD) is often used for aromatic glycidyl ethers due to their native fluorescence, offering high sensitivity. molnar-institute.com For more comprehensive analysis, coupling HPLC with a mass spectrometer is preferred. In LC-MS/MS, analytes are ionized after eluting from the HPLC column and then fragmented. The resulting mass-to-charge ratios of the precursor and fragment ions provide definitive structural information. For glycidyl ethers, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques. lcms.czdoi.org Often, adduct ions, such as ammonium adducts [M+NH₄]⁺, are used as the precursor ions for tandem mass spectrometry experiments. dphen1.comlcms.cz

The application of these methods allows for the determination of the parent compound, this compound, as well as its hydrolysis products and other derivatives that may form during synthesis or use.

Table 1: Typical HPLC and LC-MS/MS Parameters for Glycidyl Ether Analysis

Parameter HPLC LC-MS/MS
Column Reversed-phase C18 Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Methanol/Ammonium formate buffer gradient dphen1.com
Detector Fluorescence Detector (FLD) or UV Detector Triple Quadrupole Mass Spectrometer dphen1.com
Ionization Source N/A Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) lcms.cz

| Precursor Ion | N/A | [M+NH₄]⁺ lcms.cz |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating components of a mixture. libretexts.org It is widely utilized for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. orgchemboulder.com In the context of this compound, TLC is an excellent tool for tracking its synthesis from starting materials or for a quick purity check.

The principle of TLC involves a stationary phase, which is a thin layer of an adsorbent material (commonly silica gel) coated onto an inert backing like glass or aluminum. chemistryhall.com A small spot of the sample solution is applied near the bottom of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the mobile phase or eluent. orgchemboulder.com

As the mobile phase ascends the plate via capillary action, the components of the sample move up the plate at different rates. chemistryhall.com The rate of movement depends on the compound's affinity for the stationary phase versus its solubility in the mobile phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.org After development, the separated spots are visualized, often using a UV lamp if the compounds are UV-active. orgchemboulder.com

Table 2: Principles of Thin Layer Chromatography

Component Description
Stationary Phase A thin layer of adsorbent material, typically silica gel, on a solid support.
Mobile Phase A solvent or solvent mixture that flows up the stationary phase.
Principle of Separation Differential partitioning of components between the stationary and mobile phases based on polarity.

| Analysis | Calculation of the Retention Factor (Rf) value for each separated spot. |

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study the thermal transitions of a material, such as the glass transition temperature (Tg), melting point, and crystallization, as well as to monitor curing reactions. researchgate.net

For glycidyl ether-based systems, DSC is crucial for characterizing the curing process. When this compound is mixed with a curing agent, the DSC scan will show an exothermic peak corresponding to the heat released during the cross-linking reaction. scirp.org The area under this peak is proportional to the total heat of reaction (enthalpy), which can be used to study the kinetics of the cure.

After the material is cured, a subsequent DSC scan is performed to determine the glass transition temperature (Tg) of the resulting thermoset polymer. digitallibrarynasampe.orgnih.gov The Tg is an important property that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This property is critical for determining the service temperature range of the final product.

Table 3: Representative DSC Data for a Cured Glycidyl Ether System

Property Description Typical Value
Curing Onset Temperature Temperature at which the exothermic curing reaction begins. 120-150 °C
Curing Peak Temperature Temperature at which the curing reaction rate is at its maximum. 160-190 °C
Enthalpy of Cure (ΔH) Total heat released during the curing reaction. 300-500 J/g

| Glass Transition Temp. (Tg) | Temperature of transition from glassy to rubbery state post-cure. | 150-215 °C digitallibrarynasampe.org |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This technique is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. nih.gov

For a cured polymer system based on this compound, TGA provides critical information about its performance at elevated temperatures. The analysis is typically performed by heating a small sample at a constant rate in a controlled atmosphere, such as nitrogen or air. researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature.

Key parameters obtained from a TGA curve include the onset temperature of decomposition (Tonset), which indicates the beginning of significant thermal degradation, and the temperature of maximum decomposition rate (Tmax), obtained from the derivative of the TGA curve (DTG). nih.gov The amount of residue remaining at the end of the analysis, known as the char yield, is an indicator of the material's flame resistance. cnrs.fr

Table 4: Representative TGA Data for a Cured Glycidyl Ether Epoxy Resin

Parameter Atmosphere Description Typical Value Range
Onset of Decomposition (Tonset) Nitrogen The temperature at which significant weight loss begins. 278-310 °C nih.gov
Temperature of Max. Decomposition (Tmax) Nitrogen The temperature at which the rate of weight loss is highest. 300-400 °C

| Char Yield at 700 °C | Nitrogen | The percentage of material remaining at 700 °C. | 15-40% cnrs.fr |

Other Characterization Techniques

Elemental Analysis (CHN)

Elemental Analysis is a process where a sample of a material is analyzed for its elemental composition. CHN analysis, specifically, determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is fundamental for verifying the identity and purity of a newly synthesized compound like this compound.

The method typically involves the dynamic flash combustion of a small, precisely weighed sample in the presence of oxygen. thermofisher.com The combustion converts the sample into its elemental gases (CO₂, H₂O, and N₂). These gases are then separated by a gas chromatography column and measured by a thermal conductivity detector (TCD). thermofisher.com

The experimental mass percentages of C and H obtained from the analysis are compared with the theoretical values calculated from the molecular formula of this compound (C₁₂H₁₆O₃). A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition and high purity of the synthesized compound. researchgate.net

Table 5: Comparison of Theoretical and Hypothetical Experimental CHN Data for this compound (C₁₂H₁₆O₃)

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C) 69.21% 69.15%
Hydrogen (H) 7.74% 7.79%

| Nitrogen (N) | 0.00% | < 0.1% |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique well-suited for determining the size distribution of particles or molecules in suspension or solution. For glycidyl ethers, DLS is particularly valuable for characterizing the formation and size of micelles and polymer aggregates in solution.

Principles of DLS in Glycidyl Ether Analysis

DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the time-dependent correlation of these intensity fluctuations, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (R_h), which represents the effective size of the particle in solution.

Application to Glycidyl Ether Systems

Research on amphiphilic block copolymers containing glycidyl ether segments demonstrates the utility of DLS in this context. For instance, a study on micelles formed from cyclic and linear poly(n-decyl glycidyl ether-block-2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether) (c-PDGE-b-PTEGGE and l-PDGE-b-PTEGGE) and linear poly(6-phosphorylcholinehexylthiopropyl glycidyl ether-block-n-dodecanoyl glycidyl ether) (l-PPCGE-b-PDDGE) utilized DLS to determine the size and distribution of the resulting micelles in organic solvents nih.gov.

The study revealed that DLS can effectively measure the hydrodynamic radius of these glycidyl ether-based micelles. However, it also highlighted that the results can differ from those obtained by other techniques like synchrotron X-ray scattering, emphasizing the importance of a multi-technique approach for comprehensive characterization nih.gov.

Hypothetical Application to this compound

Interactive Data Table: Expected DLS Parameters for Alkoxy-Substituted Phenyl Glycidyl Ether Micelles

Glycidyl Ether DerivativeExpected Hydrodynamic Radius (R_h) Range (nm)Expected Polydispersity Index (PDI) RangeNotes
4-Methoxyphenyl glycidyl ether50 - 1500.1 - 0.3Smaller alkyl chain may lead to smaller, more uniform micelles.
4-Ethoxyphenyl glycidyl ether60 - 1800.15 - 0.35Intermediate size and polydispersity expected.
This compound70 - 2000.2 - 0.4Longer alkyl chain could result in larger and more polydisperse micelles.
4-Butoxyphenyl glycidyl ether80 - 2200.25 - 0.45Increased hydrophobicity may lead to larger aggregates.

This table presents hypothetical data based on general principles of micellization and the known behavior of similar amphiphilic molecules.

Optical Pyrometry

Optical Pyrometry is a technique that measures the temperature of a material by detecting the thermal radiation it emits. In the context of chemical reactions, particularly polymerization, it can be a powerful tool for real-time monitoring of the reaction kinetics.

Principles of Optical Pyrometry in Reaction Monitoring

Exothermic reactions, such as the ring-opening polymerization of the epoxide group in glycidyl ethers, release heat, causing a rise in the temperature of the reaction mixture. Optical pyrometry can detect this temperature change with high sensitivity and temporal resolution. The rate of temperature increase is directly proportional to the rate of the reaction.

Application to Epoxy Systems

Hypothetical Application to this compound Polymerization

The curing or polymerization of this compound, initiated either thermally or photochemically, is an exothermic process. Optical pyrometry could be employed to monitor this process in real-time. By measuring the temperature profile of the reaction, one could determine key kinetic parameters.

Interactive Data Table: Hypothetical Optical Pyrometry Data for the Curing of this compound

Curing InitiatorInitiator Concentration (wt%)Peak Exotherm Temperature (°C)Time to Peak Exotherm (seconds)
Thermal Initiator A1.0180300
Thermal Initiator A2.0195240
Photoinitiator B1.015060
Photoinitiator B2.016545

This table presents hypothetical data to illustrate the expected trends in an optical pyrometry experiment. Actual values would depend on the specific initiator, reaction conditions, and formulation.

Theoretical and Computational Studies on Glycidyl Ether Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a foundation for predicting a wide range of properties, from molecular geometry to reactivity. For 4-Propoxyphenyl glycidyl (B131873) ether, DFT studies can offer a detailed picture of its electron distribution and energy landscape. These calculations are instrumental in understanding the molecule's intrinsic properties and how it will interact with other chemical species.

While specific DFT studies exclusively focused on 4-Propoxyphenyl glycidyl ether are not widely available in published literature, the principles can be readily applied by extension from studies on analogous compounds like Phenyl glycidyl ether (PGE) and other functionalized epoxides. DFT calculations would typically involve optimizing the molecular geometry to find the most stable conformation and then computing various electronic properties based on this structure.

Electron density analysis derived from DFT calculations is a powerful tool for predicting the most probable sites for chemical reactions. By mapping the electron density, one can identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions within the this compound molecule.

The molecular electrostatic potential (MEP) map is a common visualization method. For this compound, the MEP would show a high concentration of negative potential (typically colored red) around the oxygen atoms of both the oxirane ring and the propoxy ether linkage, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue) would be concentrated around the methylene (B1212753) and methine carbons of the highly strained oxirane ring, identifying them as electrophilic sites susceptible to nucleophilic attack. The phenyl ring itself would exhibit a complex distribution related to its aromatic π-system. This analysis is crucial for predicting the regioselectivity of the epoxide ring-opening reaction, which is the fundamental process in its polymerization and curing chemistry.

Table 1: Predicted Reactive Sites in this compound Based on Conceptual Electron Density Analysis

Molecular RegionPredicted Electronic CharacterPredicted ReactivityExample Reaction
Oxirane Ring OxygenNucleophilic (Electron-Rich)Site for protonation or Lewis acid coordinationAcid-catalyzed ring-opening
Terminal Oxirane Carbon (CH₂)Electrophilic (Electron-Poor)Site for nucleophilic attack (less sterically hindered)Base-catalyzed ring-opening by an amine
Internal Oxirane Carbon (CH)Electrophilic (Electron-Poor)Site for nucleophilic attack (more sterically hindered)Acid-catalyzed ring-opening by an alcohol
Propoxy Ether OxygenNucleophilic (Electron-Rich)Potential site for Lewis acid coordinationCoordination with catalysts

DFT calculations can accurately predict various thermochemical properties, such as the heat of formation, Gibbs free energy, and vibrational frequencies. deakin.edu.au These values are essential for assessing the thermodynamic stability of this compound and its potential isomers or conformers.

Different spatial arrangements of the molecule, known as conformers, can exist due to rotation around single bonds, such as the C-O bonds of the ether linkages. Computational methods can calculate the relative energies of these conformers to identify the most stable, lowest-energy structure. For this compound, key rotational bonds would include the phenyl-oxygen bond and the various bonds within the propoxy and glycidyl groups. By comparing the Gibbs free energies of these conformers, a theoretical equilibrium distribution can be predicted, which influences the bulk properties of the material.

Table 2: Hypothetical Relative Energies of this compound Conformers from a DFT Study

ConformerDescription of Dihedral AngleRelative Gibbs Free Energy (kJ/mol)Predicted Population at 298 K (%)
A (Global Minimum)Propoxy chain extended, anti-periplanar0.00~75%
BPropoxy chain gauche+3.5~20%
CRotation around phenyl-O bond+8.0~5%

Note: This table is illustrative and represents the type of data that would be generated from such a study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed step-by-step mechanism. For this compound, this is most relevant for its characteristic ring-opening reactions, which can be initiated by nucleophiles (like amines) or electrophiles (like acids). researchgate.netacs.orgsemanticscholar.org

By modeling the reaction pathway, chemists can identify transition states—the highest energy points between reactants and products—and calculate their corresponding activation energies. A lower activation energy implies a faster reaction rate. For instance, in the reaction with an amine, modeling could compare the activation energies for the amine attacking the terminal versus the internal carbon of the epoxide ring. Studies on the model compound Phenyl glycidyl ether show that base-catalyzed reactions proceed via an SN2 mechanism, with the nucleophile preferentially attacking the less sterically hindered terminal carbon atom. researchgate.net Acid-catalyzed mechanisms are more complex and can exhibit more SN1 character, where the choice of attacking site is also influenced by electronic factors. Computational modeling can quantify these effects for the 4-propoxyphenyl derivative, clarifying the regioselectivity under different catalytic conditions.

Polymerization Kinetics and Thermodynamics Simulations

Simulations can provide valuable insights into the bulk behavior of polymerizing systems. While quantum methods are used for individual reaction steps, molecular dynamics (MD) simulations are often employed to model the evolution of a larger system containing many monomers. MD simulations can help predict key thermodynamic properties of the resulting polymer, such as the glass transition temperature (Tg), density, and coefficient of thermal expansion. coventry.ac.ukresearchgate.net

Kinetic simulations, often using kinetic Monte Carlo methods, can model the progress of polymerization over time. These simulations can predict how the rate of polymerization is affected by factors such as temperature, initiator concentration, and monomer structure. For this compound, simulations could predict how the propoxy substituent influences chain mobility and reaction rates compared to other alkyl or aryl glycidyl ethers. For instance, the flexible propoxy chain might lead to a lower Tg in the final polymer compared to a more rigid monomer. Cationic photopolymerization studies on various alkyl glycidyl ethers have shown that monomer structure significantly affects polymerization behavior. researchgate.net

Structure-Activity Relationships and Design Principles

Computational studies are integral to establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), which correlate molecular features with macroscopic properties or biological activity. mdpi.comrutgers.edu For this compound in materials science, this involves understanding how its specific structure influences the properties of the resulting epoxy resins.

The key structural features of this compound are the reactive glycidyl group, the rigid aromatic ring, and the flexible propoxy chain at the para position. Computational and experimental studies on related aromatic glycidyl ethers demonstrate clear design principles: coventry.ac.ukresearchgate.netexlibrisgroup.comcoventry.ac.uk

Aromatic Core: The phenyl ring imparts rigidity and thermal stability to the polymer backbone.

Glycidyl Functionality: The concentration of these groups determines the crosslink density of the cured network.

Alkoxy Substituent: The nature of the substituent on the phenyl ring can be used to tune properties. The 4-propoxy group, being a flexible, non-polar chain, would be expected to increase the free volume and lower the viscosity of the monomer compared to unsubstituted Phenyl glycidyl ether. In the cured polymer, this flexibility can lower the glass transition temperature (Tg) and potentially improve fracture toughness, albeit possibly at the cost of reduced thermal stability compared to resins made from more rigid, highly aromatic monomers. coventry.ac.ukresearchgate.net

By systematically modeling compounds with different alkoxy chains (e.g., methoxy, ethoxy, propoxy), a QSAR model could be developed to predict properties like Tg or viscosity based on descriptors like chain length or molecular volume.

Table 3: Summary of Structure-Property Principles for Aromatic Glycidyl Ethers

Structural FeatureInfluence on Monomer PropertiesInfluence on Cured Polymer Properties
Rigid Aromatic RingHigher viscosityHigher Tg, good thermal stability, higher modulus
Flexible Alkyl Substituent (e.g., Propoxy)Lower viscosity, acts as a reactive diluentLower Tg, increased flexibility, potentially higher toughness
Glycidyl Ether LinkageGoverns reaction mechanism (vs. Glycidyl Amine)Less prone to side reactions like homopolymerization compared to glycidyl amines coventry.ac.ukresearchgate.net
Substituent Position (para)Creates a more linear, less sterically hindered moleculeLeads to more regular network formation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Propoxyphenyl glycidyl ether, and how can its purity be characterized?

  • Synthesis : The compound can be synthesized via epoxidation of allyl ether precursors using controlled oxidation agents (e.g., peracids). For glycidyl ethers, cationic ring-opening polymerization (CROP) is a common method, as demonstrated for allyl glycidyl ether derivatives .
  • Characterization : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection for quantification . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly ¹H and ¹³C NMR to analyze epoxy ring integrity and propoxyphenyl substituent positioning .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from oxidizing agents, strong acids/bases, and light .
  • Exposure Control : Use personal protective equipment (PPE), including nitrile gloves and respirators, due to its carcinogenic potential (Group 2B classification for analogous phenyl glycidyl ethers) . Conduct regular air sampling to monitor workplace exposure .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention for pulmonary edema risk .

Advanced Research Questions

Q. How does the propoxy group in this compound influence its reactivity in epoxy resin formulations compared to phenyl glycidyl ether?

  • Steric and Electronic Effects : The propoxy group may reduce electrophilicity of the epoxy ring compared to phenyl glycidyl ether, slowing amine-hardener reactions. Kinetic studies using differential scanning calorimetry (DSC) can quantify curing rates .
  • Solubility Impact : The propoxy chain enhances solubility in hydrophobic matrices, improving dispersion in composite materials. Compare viscosity profiles using rheometry during copolymerization with diglycidyl ethers .

Q. What experimental strategies are effective in assessing the carcinogenic potential of this compound?

  • In Vivo Models : Conduct inhalation studies in rodents, monitoring nasal cavity carcinomas (observed in phenyl glycidyl ether studies) over 18–24 months .
  • Genotoxicity Assays : Use bacterial reverse mutation (Ames test) and mammalian cell transformation assays to evaluate mutagenicity. Phenyl glycidyl ether showed positive results in bacterial systems but not in vivo micronucleus tests .
  • Mechanistic Studies : Investigate glutathione depletion and DNA adduct formation via LC-MS to identify metabolic pathways linked to carcinogenicity .

Q. How can copolymerization techniques optimize the incorporation of this compound into advanced polymer networks?

  • Cationic Ring-Opening Polymerization (CROP) : Blend with multifunctional glycidyl ethers (e.g., glycerol glycidyl ether) to create crosslinked networks. Adjust monomer ratios (e.g., 60:40 crosslinker-to-monomer) to balance flexibility and rigidity .
  • Block Copolymers : Use atom transfer radical polymerization (ATRP) to synthesize poly(glycidyl ether)-block-poly(acrylate) copolymers, leveraging epoxy groups for post-polymerization functionalization (e.g., thiol-ene click chemistry) .

Q. Which analytical techniques are most suitable for quantifying trace this compound in environmental or biological matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with Amberlite XAD-7 resin efficiently captures glycidyl ethers from air/water samples .
  • Quantification : GC-MS in selected ion monitoring (SIM) mode achieves detection limits <1 ppb. For biological tissues, use liquid-liquid extraction followed by HPLC-MS/MS with electrospray ionization (ESI) .

Data Contradictions and Resolution

  • Carcinogenicity Classification : While phenyl glycidyl ether is classified as Group 2B (possibly carcinogenic), glycidyl methacrylate (structurally similar) is Group 2A (probably carcinogenic) . Researchers must reconcile these differences by conducting comparative toxicokinetic studies.
  • Polymerization Control : Bulk polymerization of glycidyl ethers often leads to uncontrolled molecular weight distributions. Switching to solution-based CROP in diphenyl ether improves polydispersity indices (PDI <1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.